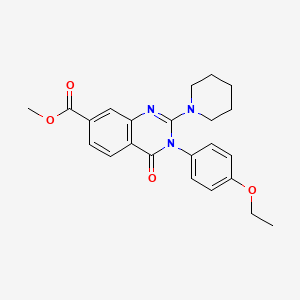

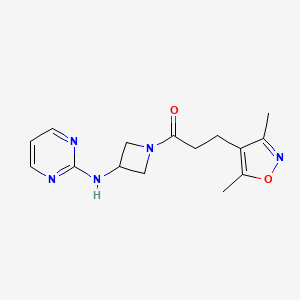

![molecular formula C29H29N5O4S B2596811 5-[(2-{[2-(2-{[(呋喃-2-基)甲基]氨基甲酰基}乙基)-3-氧代-2H,3H-咪唑并[1,2-c]喹啉-5-基]硫代}丁酰胺)-N-(3-甲基苯基) CAS No. 1041440-91-8](/img/structure/B2596811.png)

5-[(2-{[2-(2-{[(呋喃-2-基)甲基]氨基甲酰基}乙基)-3-氧代-2H,3H-咪唑并[1,2-c]喹啉-5-基]硫代}丁酰胺)-N-(3-甲基苯基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The furan ring and the phenyl ring are aromatic, which could contribute to the stability of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamoyl group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .科学研究应用

- 二醇硼酸酯:这些化合物是有机合成中的重要构建块。尽管烷基硼酸酯的脱硼功能化已经得到很好的研究,但质子脱硼的探索却较少。然而,最近的研究报道了一种利用自由基方法催化 1°、2° 和 3° 烷基硼酸酯的质子脱硼方法。该方法能够实现形式上的反马氏规则烯烃氢甲基化,这是一种以前未知的转化。该方案已应用于甲氧基保护的 (−)-Δ8-THC 和胆固醇,以及δ-®-柯尼宁和吲哚利啶 209B 的正式全合成 .

- 吲哚衍生物:一些吲哚衍生物表现出潜在的抗 HIV-1 活性。研究人员合成了新型吲哚基和氧代色烯基黄酮衍生物,并进行了分子对接研究。这些化合物可以进一步探索其抗病毒特性 .

- 新型化合物:某些衍生物已表现出比现有药物吡非尼酮更好的抗纤维化活性。这些发现表明该化合物可能在治疗纤维化疾病方面具有应用价值 .

- 氢化和呋喃部分:合成 (E)-1-(5-(羟甲基)呋喃-2-基)-4,4-二甲基戊-1-烯-3-酮涉及在 160°C 下进行 120 分钟的最佳反应条件,得到 41.7% 的羟甲基呋喃 (HMF)。该化合物可能在各个领域得到应用 .

- 呋喃和吡唑骨架:研究人员设计并合成了含有呋喃和吡唑骨架的呋喃妥因类似物。这些化合物表现出有希望的抗菌活性,可以进一步探索 .

有机合成与催化

抗 HIV-1 活性

抗纤维化剂

羟甲基呋喃衍生物

呋喃妥因类似物

作用机制

Target of Action

The primary target of the compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.

Mode of Action

The compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals that lead to cell growth and division. By blocking this signaling pathway, the compound can prevent the growth of cells that rely on this pathway for survival and proliferation.

Biochemical Pathways

The compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide affects the EGFR signaling pathway . This pathway is involved in regulating cell growth, survival, and differentiation. When the EGFR is inhibited, these processes are disrupted, leading to a decrease in the growth and proliferation of cells.

Result of Action

The result of the action of 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a decrease in the growth and proliferation of cells that express EGFR . This is due to the compound’s inhibition of the EGFR signaling pathway, which is necessary for these cells to grow and divide.

未来方向

属性

IUPAC Name |

2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O4S/c1-3-24(27(36)31-19-9-6-8-18(2)16-19)39-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-38-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQBVDPPGMLABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetamide](/img/structure/B2596734.png)

![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)